4-(1-Ethoxyethoxy)-N,N-diphenylaniline
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Overview
Description
4-(1-Ethoxyethoxy)-N,N-diphenylaniline is an organic compound with a complex structure that includes an ethoxyethoxy group and a diphenylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethoxy)-N,N-diphenylaniline typically involves the reaction of p-hydroxystyrene with ethyl vinyl ether in the presence of p-toluenesulfonic acid as a catalyst. This reaction leads to the formation of the ethoxyethoxy group attached to the benzene ring . The reaction conditions are crucial, as the product is prone to hydrolysis in acidic environments, which can lead to by-products and lower yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high purity and yield. This includes the use of vacuum distillation to purify the product and remove any by-products . The process is designed to be efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxyethoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Ethoxyethoxy)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethoxy)-N,N-diphenylaniline involves its interaction with molecular targets through various pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the diphenylaniline moiety can engage in π-π interactions with aromatic systems . These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethoxyethoxy)styrene
- 1-(1-Ethoxyethoxy)-4-vinylbenzene
- Ethyl 4-(1-ethoxyethoxy)but-2-ynoate
Uniqueness
4-(1-Ethoxyethoxy)-N,N-diphenylaniline is unique due to the presence of both the ethoxyethoxy group and the diphenylaniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
880544-72-9 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(1-ethoxyethoxy)-N,N-diphenylaniline |
InChI |
InChI=1S/C22H23NO2/c1-3-24-18(2)25-22-16-14-21(15-17-22)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-18H,3H2,1-2H3 |
InChI Key |
MLIUVLHCCFNSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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